4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a sulfonamide group (-SO2NH2), a piperidine ring, and a tetrahydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and tetrahydrofuran rings would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like cyano and sulfonamide might increase its solubility in polar solvents .科学的研究の応用
Inhibition of Human Carbonic Anhydrase Isozymes
A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including compounds with piperidinyl moieties, as inhibitors of human carbonic anhydrases (CAs), particularly focusing on the cytosolic isozymes hCA I, II and the tumor-associated isoforms hCA IX, and XII. These compounds showed low nanomolar inhibitory activity against hCA II and significant inhibition against CA IX and XII, suggesting potential applications in targeting tumor-associated CAs (Alafeefy et al., 2015).
Anticancer Activity
Ghorab and Al-Said (2012) synthesized a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives and evaluated their in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds showed higher potency than Doxorubicin, the reference drug, indicating their potential as novel anticancer agents (Ghorab & Al-Said, 2012).
Synthesis and Structural Characterization
Pratt et al. (2011) reported the X-ray crystal structures of solvates of sulfapyridine, including a tetrahydrofuran solvate, providing insights into the conformational polymorphs and highlighting the significance of three-dimensional hydrogen-bonding networks in the structural stabilization of these compounds (Pratt, Hutchinson, & Stevens, 2011).
Novel Tetrahydroquinoline Derivatives
Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety. These compounds exhibited in vitro antitumor activity, with several derivatives demonstrating potency and efficacy surpassing that of Doxorubicin, suggesting their potential as a new class of antitumor agents (Alqasoumi et al., 2010).
Membrane-bound Phospholipase A2 Inhibitors
Oinuma et al. (1991) prepared a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, indicating the therapeutic potential of these compounds in reducing the size of myocardial infarction, thus showcasing their significance in cardiovascular research (Oinuma et al., 1991).
作用機序
Target of Action
Similar compounds have been suggested to be possible activators of insect ryanodine receptors (ryr) .
Mode of Action
Molecular docking studies of similar compounds have shown a predicted binding mode between the compound and protein receptor , suggesting a potential interaction with its targets.
将来の方向性
特性
IUPAC Name |
4-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c18-11-14-1-3-17(4-2-14)24(21,22)19-12-15-5-8-20(9-6-15)16-7-10-23-13-16/h1-4,15-16,19H,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMKBIXAWFFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。